molecular formula C13H25N B149193 N-Cyclohexyl-N-methylcyclohexanamine CAS No. 7560-83-0

N-Cyclohexyl-N-methylcyclohexanamine

Cat. No.: B149193
CAS No.: 7560-83-0
M. Wt: 195.34 g/mol
InChI Key: GSCCALZHGUWNJW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methylcyclohexanamine: is a tertiary amine with the molecular formula C13H25N and a molecular weight of 195.34 g/mol . It is a colorless to light yellow liquid with a boiling point of 265°C and a density of 0.912 g/mL at 25°C . This compound is used as an intermediate in various chemical processes and has significant industrial importance.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexyl-N-methylcyclohexanamine can be synthesized by reacting dicyclohexylamine with formaldehyde under high-pressure conditions. The reaction is typically carried out in a high-pressure reactor at 160°C , resulting in a maximum pressure of 2.4 MPa . After the reaction, the organic phase is separated from the aqueous phase, and the remaining organic material is distilled to obtain the product with a purity of 93.7% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and distillation units to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-methylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methylcyclohexanamine involves its role as a Bronsted base , where it accepts protons from donor molecules. This property makes it useful in various catalytic processes. In biological systems, it interacts with cellular components, potentially affecting metabolic pathways and growth processes .

Comparison with Similar Compounds

  • N,N-Dicyclohexylmethylamine
  • N-Methyldicyclohexylamine
  • Cyclohexylamine

Comparison: N-Cyclohexyl-N-methylcyclohexanamine is unique due to its specific structure, which provides distinct reactivity and applications compared to similar compounds. For instance, while N,N-Dicyclohexylmethylamine and N-Methyldicyclohexylamine share similar uses in industrial applications, this compound’s specific molecular configuration allows for unique interactions in catalytic and biological processes .

Properties

IUPAC Name

N-cyclohexyl-N-methylcyclohexanamine
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InChI

InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3
Source PubChem
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InChI Key

GSCCALZHGUWNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H25N
Source PubChem
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DSSTOX Substance ID

DTXSID6044727
Record name N-Cyclohexyl-N-methylcyclohexanamine
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Molecular Weight

195.34 g/mol
Source PubChem
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Physical Description

Liquid, Clear slightly yellow liquid or white solid; [MSDSonline]
Record name Cyclohexanamine, N-cyclohexyl-N-methyl-
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Record name N-Methyl dicyclohexylamine
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Vapor Pressure

0.01 [mmHg]
Record name N-Methyl dicyclohexylamine
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CAS No.

7560-83-0
Record name Methyldicyclohexylamine
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Record name N-Methyl dicyclohexylamine
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Record name N,N-Dicyclohexylmethylamine
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Record name Cyclohexanamine, N-cyclohexyl-N-methyl-
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Record name N-cyclohexyl-N-methylcyclohexylamine
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Record name N,N-DICYCLOHEXYLMETHYLAMINE
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 204.0 g (1.13 mol) of dicyclohexylamine and 185.5 g (1.80 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 2.4 MPa is established at a temperature of 160° C. After the end of the reaction, 50 g of hexene-1 are added and the organic phase is removed from the aqueous phase. The remaining organic phase is subsequently distilled. 226.3 g of N-methyldicyclohexylamine having a purity of 93.7% are isolated, corresponding to a yield of 96.1% of theory.
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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